![molecular formula C17H18ClN3O2 B6451353 3-chloro-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2549037-37-6](/img/structure/B6451353.png)

3-chloro-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

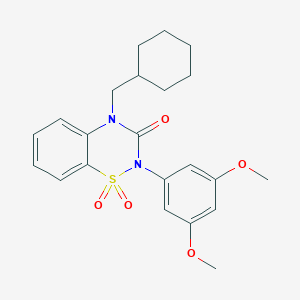

The compound “3-chloro-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyridine” is a complex organic molecule that contains several functional groups and heterocyclic rings, including pyridine and piperidine . These types of compounds are often used in pharmaceuticals and biologically active agrochemicals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyridine ring and a piperidine ring, both of which are nitrogen-containing heterocycles . The presence of these rings and the chlorine atom would significantly influence the compound’s chemical properties and reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and piperidine rings could impact its solubility, reactivity, and stability .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Pyridine derivatives have been synthesized and tested as antimicrobial agents . They have shown good to strong antimicrobial activity against microbial strains like E. coli, B. mycoides, and C. albicans . The relation between the chemical structure of the synthesized pyridine and their antimicrobial properties has been discussed in various studies .

Bioactive Ligands

Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as a product which behave as a flexible and multidentate bioactive ligand . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .

Pharmacophore Group

Pyridine derivatives have been considered as a versatile pharmacophore group . They possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc .

Chemosensors

Several pyridine-based Schiff bases show very strong binding abilities towards the various cations and anions with unique photophysical properties . They can be used in ion recognition and are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Catalysts

Pyridine derivatives have been used in the hydrogenation process with cobalt-, ruthenium-, and nickel-based nanocatalysts . They have shown to be effective transition metals for stereoselective catalytic hydrogenation .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2/c18-14-11-19-8-4-16(14)23-12-13-5-9-21(10-6-13)17(22)15-3-1-2-7-20-15/h1-4,7-8,11,13H,5-6,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVIYMXKSXIRMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451284.png)

![3-bromo-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B6451289.png)

![2-methyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B6451296.png)

![N-[(2-chloroacenaphthylen-1-yl)methylidene]hydroxylamine](/img/structure/B6451306.png)

![3-chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451314.png)

![3-[(cyclobutylmethyl)sulfanyl]-1-phenyl-1,2-dihydropyrazin-2-one](/img/structure/B6451326.png)

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B6451330.png)

![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-5-fluoropyridine](/img/structure/B6451334.png)

![2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}-5-(trifluoromethyl)pyridine](/img/structure/B6451335.png)

![3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451343.png)

![3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B6451363.png)

![N-methyl-N-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451372.png)

![2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B6451380.png)